4'-Morpholino-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
4-(4-morpholin-4-ylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-8H,9-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYYEIRRGTVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 4-Morpholinophenylboronic Acid with 4-Nitrohalobenzene
A widely adopted route involves Suzuki-Miyaura coupling between 4-morpholinophenylboronic acid and 4-nitrohalobenzene (X = Br, I). The nitro group is subsequently reduced to an amine.
Procedure :
-
Coupling Step :
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Nitro Reduction :
Advantages :
-
High regioselectivity due to electron-donating morpholino group activating the boronic acid.
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Compatibility with nitro groups, avoiding premature reduction.
Limitations :
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Requires handling of sensitive boronic acids.
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Pd residue removal necessitates additional purification steps.
Ullmann-Type Coupling for Scalable Synthesis
Copper-Catalyzed Coupling of 4-Iodoaniline with 4-Morpholinophenylboronic Acid
A cost-effective alternative using CuI catalysis:
Procedure :
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4-Iodoaniline (1.0 equiv), 4-morpholinophenylboronic acid (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (3.0 equiv) in DMF at 120°C for 24 h.
Trade-offs :
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Lower yields compared to Pd-based methods.
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Longer reaction times but reduced metal costs.
One-Pot Tandem Approaches
Sequential Cross-Coupling and Morpholino Installation
A novel one-pot method eliminates intermediate isolation:
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Suzuki-Miyaura coupling of 4-bromonitrobenzene with phenylboronic acid.
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In situ nitration to 4'-nitrobiphenyl-4-amine.
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Morpholino introduction via nucleophilic aromatic substitution (NAS) with morpholine under microwave irradiation.
Conditions :
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Step 1 : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃, toluene/EtOH, 80°C, 6 h.
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Step 2 : HNO₃/H₂SO₄, 0°C → 25°C, 2 h.
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Step 3 : Morpholine (5.0 equiv), CuCl (20 mol%), DMF, 150°C (microwave), 1 h.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura + Reduction | Pd(PPh₃)₄ | 85–92 | High | Excellent |
| Buchwald-Hartwig | Pd(OAc)₂ | 78–84 | Moderate | Good |
| Ullmann Coupling | CuI | 65–72 | Low | Moderate |
| One-Pot Tandem | Pd/Cu | 58–63 | Moderate | Limited |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4’-Morpholino-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Organic Synthesis
4'-Morpholino-[1,1'-biphenyl]-4-amine serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of new materials with specific electronic properties or as precursors for pharmaceuticals.
Biological Studies
In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions . Its morpholino group enhances its binding affinity to various enzymes, making it useful for investigating biochemical pathways and mechanisms of action.
Medicinal Chemistry
The compound has potential applications in drug development as an intermediate for synthesizing pharmaceutical agents targeting specific diseases. For instance, studies have indicated its effectiveness in modulating pathways involved in cancer and neurodegenerative diseases .
Table 1: Summary of Research Findings
Table 2: Comparison of Related Compounds
| Compound | Structure Type | Key Features |
|---|---|---|
| This compound | Biphenyl + Morpholino | High solubility, strong binding affinity |
| 4-Morpholinophenylboronic acid | Boronic Acid + Morpholino | Useful for Suzuki reactions but less versatile than biphenyl derivatives |
| 4-Morpholinoaniline | Aniline + Morpholino | Lacks biphenyl structure; limited applications compared to biphenyl derivatives |
Mechanism of Action
The mechanism of action of 4’-Morpholino-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in the target molecules, further stabilizing the binding interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4'-Morpholino-[1,1'-biphenyl]-4-amine with structurally related biphenyl-4-amine derivatives, focusing on substituent effects, synthesis, and applications.
Structural and Electronic Properties
Key Research Findings
- Solubility: Morpholino and methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol), critical for pharmaceutical formulations .
- Reactivity : Bromine and iodine substituents facilitate cross-coupling reactions, whereas fluorine groups resist metabolic degradation .
- Thermal Stability : Alkyl and aryl substituents increase glass transition temperatures (Tg) in OLED host materials, extending device lifetimes .
Biological Activity
4'-Morpholino-[1,1'-biphenyl]-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiproliferative effects, cytotoxicity against various cancer cell lines, and its mechanism of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of morpholine with substituted biphenyl derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. The following table summarizes the findings from various assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC3 (Prostate Cancer) | 12.5 | Significant decrease in viability |
| DU145 (Prostate Cancer) | 15.0 | Moderate cytotoxicity |
| HFF3 (Normal Cells) | >30 | Low toxicity |
The compound exhibited a dose-dependent decrease in cell viability, with prostate cancer cell lines being more sensitive compared to normal fibroblast cells .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Methyltransferases : The compound has shown inhibitory activity against DNMT1 and DNMT3A, leading to reactivation of tumor suppressor genes in leukemia cell lines .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis markers in cancer cells .
Case Studies
A notable study involved treating human prostate cancer cell lines with varying concentrations of this compound over 72 hours. The results indicated:
- PC3 Cells : A significant reduction in cell viability was observed at concentrations above 10 µM.
- DU145 Cells : Similar trends were noted, although higher concentrations were required for comparable effects.
These findings highlight the compound's potential as a therapeutic agent against prostate cancer .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 4-Methylpiperazinyl derivative | 10.0 | PC3 |
| SGI-1027 (Reference Compound) | 5.0 | KG-1 (Leukemia) |
| This compound | 12.5 | PC3 |
This comparison indicates that while this compound is effective, it may require optimization for enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
